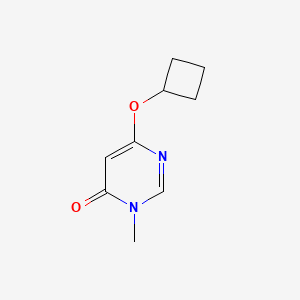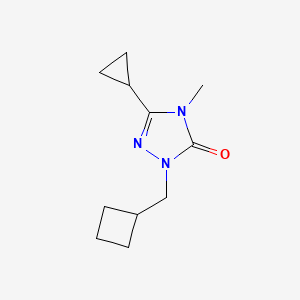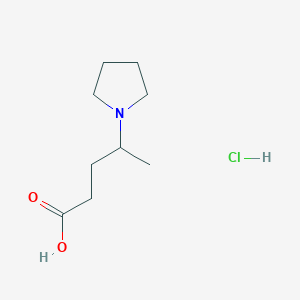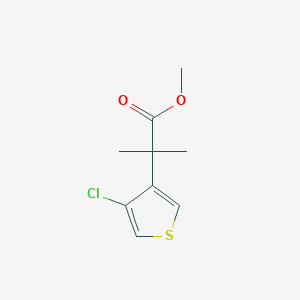
3-(3,5-dimethylisoxazol-4-yl)-N-(2,2,2-trifluoroethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylisoxazol-4-yl)-N-(2,2,2-trifluoroethyl)propanamide, also known as DMTFEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
"3-(3,5-dimethylisoxazol-4-yl)-N-(2,2,2-trifluoroethyl)propanamide" and its derivatives have been explored for their potential in medicinal chemistry, particularly as neurokinin-1 (NK1) receptor antagonists. These compounds show promise in pre-clinical tests for clinical efficacy in conditions such as emesis and depression due to their high affinity and orally active profiles. The solubility characteristics and therapeutic potential of such compounds make them suitable for both intravenous and oral administration, offering versatile applications in treating various disorders (Harrison et al., 2001).
Synthetic Methodologies
The synthesis of derivatives related to "this compound" involves innovative synthetic strategies. For instance, the synthesis of N-1-(3,5-Dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides as potential antitumor agents showcases the adaptability of this chemical structure in generating compounds with potential biomedical applications. These syntheses often employ techniques like thermal rearrangement of propargylic azides or the use of cyclic reagents, indicating a broad utility in synthetic organic chemistry (Reddy et al., 2010).
Antinociceptive Activity
Research on derivatives, such as (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide, has revealed significant antinociceptive activities. These studies contribute to understanding how modifications in the chemical structure can impact biological activity, providing insights into designing new analgesics with improved efficacy and reduced side effects. Such studies are crucial for developing new therapeutic agents that address pain management more effectively (Önkol et al., 2004).
Material Science and Other Applications
Additionally, the structural motifs found in "this compound" and its derivatives find applications in material science, particularly in the synthesis of polymers and organic materials with specific properties. For example, the development of new poly(urea-urethane)s employing similar structural units illustrates the versatility of these compounds beyond pharmaceuticals, including applications in coatings, adhesives, and other material science domains (Mallakpour & Rafiee, 2007).
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-6-8(7(2)17-15-6)3-4-9(16)14-5-10(11,12)13/h3-5H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKJRNOSPPBWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-](/img/structure/B2551720.png)




![1-Chloro-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B2551730.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)
![N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2551734.png)
![Methyl 2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate](/img/structure/B2551737.png)


![N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide](/img/structure/B2551740.png)

